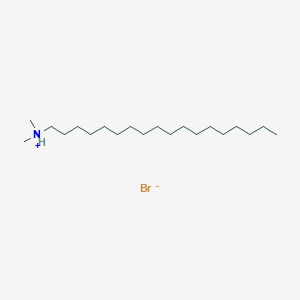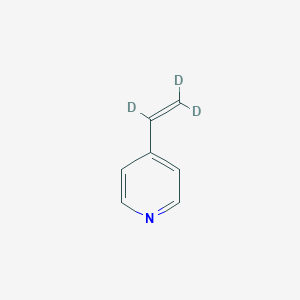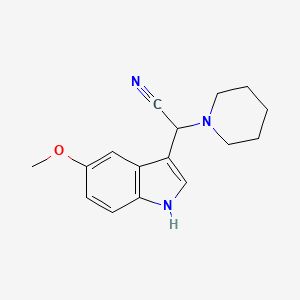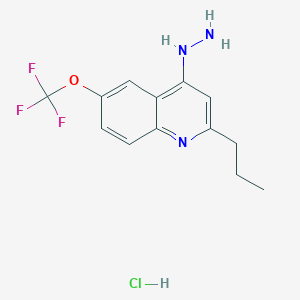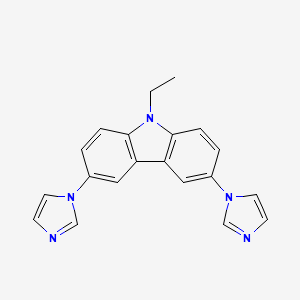
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in materials science. This compound features an ethyl group at the 9th position of the carbazole ring and two imidazole groups at the 3rd and 6th positions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole typically involves multi-step organic reactions. One possible route could be:
N-alkylation: Starting with carbazole, an ethyl group can be introduced at the 9th position using an alkylating agent like ethyl bromide in the presence of a base such as potassium carbonate.
Imidazole substitution: The 3rd and 6th positions of the carbazole ring can be functionalized with imidazole groups through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with imidazole in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst selection: Using efficient catalysts to speed up the reaction.
Solvent choice: Selecting appropriate solvents to dissolve reactants and control reaction rates.
Temperature and pressure control: Maintaining optimal temperature and pressure conditions to favor the desired reaction pathway.
化学反应分析
Types of Reactions
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole groups can participate in substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Imidazole in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole rings.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its pharmacological activities and potential therapeutic uses.
Industry: Used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole would depend on its specific application. For instance:
Biological activity: It may interact with cellular targets such as enzymes or receptors, modulating their activity.
Electronic applications: The compound’s electronic properties, such as charge transport and light emission, are influenced by its molecular structure and interactions with other materials.
相似化合物的比较
Similar Compounds
9-Ethylcarbazole: Lacks the imidazole groups, making it less versatile in terms of chemical reactivity.
3,6-Di(1H-imidazol-1-yl)carbazole: Lacks the ethyl group, which may affect its solubility and electronic properties.
Uniqueness
9-Ethyl-3,6-di(1H-imidazol-1-yl)-9H-carbazole is unique due to the presence of both ethyl and imidazole groups, which confer distinct chemical and physical properties
属性
分子式 |
C20H17N5 |
|---|---|
分子量 |
327.4 g/mol |
IUPAC 名称 |
9-ethyl-3,6-di(imidazol-1-yl)carbazole |
InChI |
InChI=1S/C20H17N5/c1-2-25-19-5-3-15(23-9-7-21-13-23)11-17(19)18-12-16(4-6-20(18)25)24-10-8-22-14-24/h3-14H,2H2,1H3 |
InChI 键 |
PNWWJPWZAQTHJH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)N3C=CN=C3)C4=C1C=CC(=C4)N5C=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


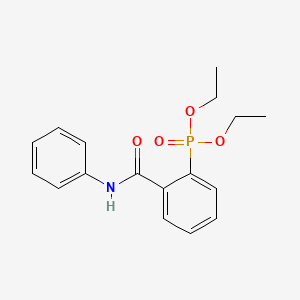
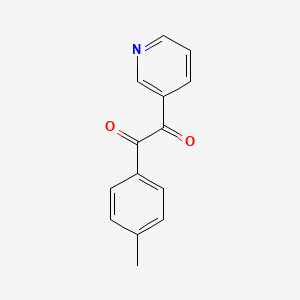

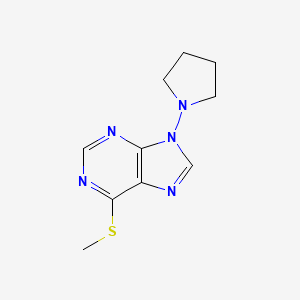
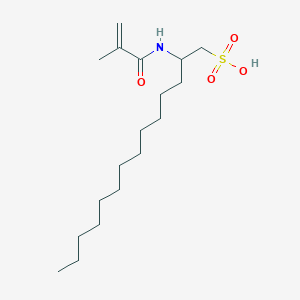
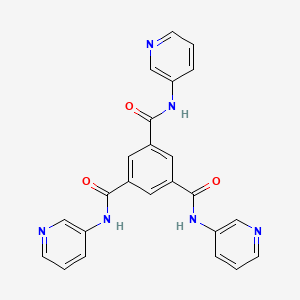
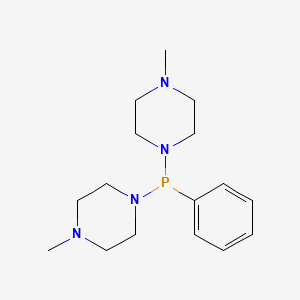
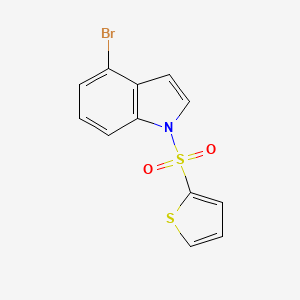
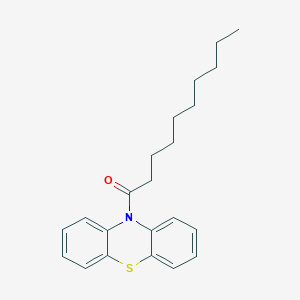
![4-[2-(Cyclohexylamino)-1-hydroxypropyl]phenol](/img/structure/B15344035.png)
